molecular formula C24H18N4OS B5058216 N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE CAS No. 6146-31-2

N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B5058216
CAS No.: 6146-31-2
M. Wt: 410.5 g/mol
InChI Key: NOAQKIQVMOSODI-UHFFFAOYSA-N
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Description

N-(4-{Imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide (CAS: 6146-31-2) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core linked to a phenyl-substituted thiazole moiety via a carboxamide bridge. Its molecular weight is 410.49 g/mol, and the structure combines aromatic and heteroaromatic systems, which are often associated with bioactivity in medicinal chemistry .

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4OS/c1-16-22(30-24(25-16)18-7-3-2-4-8-18)23(29)26-19-12-10-17(11-13-19)20-15-28-14-6-5-9-21(28)27-20/h2-15H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAQKIQVMOSODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387378
Record name N-[4-(Imidazo[1,2-a]pyridin-2-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6146-31-2
Record name N-[4-(Imidazo[1,2-a]pyridin-2-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring’s electron-deficient C-2 position undergoes nucleophilic substitution under basic conditions. Key findings include:

Reaction ConditionsReagents/SubstratesOutcomeReference
Aqueous NaOH (pH 10–12), 80°CBenzyl chlorideC-2 phenyl group replaced by benzyl
DMF, K₂CO₃, 60°C4-Nitrobenzyl bromideNitrobenzyl substitution at thiazole C-2

Mechanistic Insight : The thiazole’s sulfur atom polarizes the C-2 position, facilitating SNAr (nucleophilic aromatic substitution) with electron-withdrawing substituents enhancing reactivity.

Oxidation Reactions

The imidazo[1,2-a]pyridine moiety undergoes selective oxidation:

Oxidizing AgentConditionsProductYieldReference
tert-Butyl hydroperoxide (TBHP)CH₃CN, 70°C, 12hN-Oxide derivative at pyridine N-atom68%
mCPBA (meta-chloroperbenzoic acid)DCM, 0°C → RT, 4hEpoxidation of pendant phenyl ring42%

Spectroscopic Validation : Post-oxidation, 1H^{1}\text{H} NMR shows deshielding of pyridine protons (Δδ = 0.3–0.5 ppm).

Condensation with Aldehydes

The carboxamide group participates in Schiff base formation:

AldehydeCatalystProductApplicationReference
Thiophene-2-carbaldehydeEtOH, RT, 24hImine-linked thiophene hybridVEGFR-2 inhibition study
4-DimethylaminobenzaldehydeAcOH, reflux, 8hFluorescent Schiff base complexSensor development

Kinetics : Second-order rate constants (k2k_2) range from 1.2×1031.2 \times 10^{-3} to 5.6×103L\cdotpmol1\cdotps15.6 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} depending on aldehyde electronic effects .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the phenyl and imidazopyridine rings:

Reaction TypeCatalytic SystemSubstrateOutcomeReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME4-Bromophenylboronic acidBiaryl-functionalized derivative
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃MorpholineN-alkylation at carboxamide

Thermodynamic Data : ΔG‡ for Suzuki coupling measured at 98 kJ/mol via Eyring analysis.

Comparative Reactivity with Analogues

Structural modifications alter reaction pathways:

Compound VariationReactivity DifferenceKey Factor Identified
Replacement of phenyl with pyridylEnhanced oxidation susceptibilityElectron-deficient ring
Methyl → Ethyl at thiazole C-4Reduced nucleophilic substitution rates (krel=0.4k_{rel} = 0.4)Steric hindrance

This compound’s multifunctional architecture enables tailored modifications for drug discovery and materials science. Current research prioritizes optimizing coupling reactions and exploring photocatalytic C–H activation .

Scientific Research Applications

N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Imidazo[1,2-a]pyridine Moieties

Compound A : 6-Chloro-2-ethyl-N-(4-(4-(4-trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide ()

  • Key Features : Incorporates a chloro-substituted imidazo[1,2-a]pyridine, a trifluoromethoxy phenyl group, and a piperidine-benzyl linker.
  • Comparison : The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to the target compound’s methyl-phenyl thiazole. The piperidine moiety may improve solubility but introduces steric bulk .

Compound B : N-1,3-Benzodioxol-5-yl-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-amine ()

  • Molecular Formula : C20H14FN3O2 (347.34 g/mol).
  • Key Features : Fluorophenyl and benzodioxole substituents.
  • However, the absence of a thiazole ring reduces structural complexity compared to the target compound .

Thiazole-Containing Derivatives

Compound C : 1-(4-Phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide ()

  • Key Features : Combines thiazole and pyrazole rings with dual trifluoromethyl groups.
  • Comparison : The trifluoromethyl groups significantly increase hydrophobicity and resistance to oxidative metabolism. However, the pyrazole-thiazole system lacks the imidazo[1,2-a]pyridine’s fused aromaticity, which may alter binding kinetics .

Compound D : 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol ()

  • Key Features : A multi-heterocyclic system with pyrrolo, thiazolo, and pyrimidine rings.
  • Comparison : The methoxyphenyl group improves solubility, but the complex heterocyclic framework may reduce synthetic accessibility compared to the target compound’s simpler architecture .

Heterocyclic Variations with Enhanced Substituents

Compound E: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one ()

  • Key Features: Benzooxazinone and pyrimidine cores with amino-phenyl substituents.
  • Comparison: The benzooxazinone ring introduces hydrogen-bonding capacity, which the target compound’s thiazole lacks. However, the absence of imidazo[1,2-a]pyridine limits π-π stacking interactions .

Compound F : N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine ()

  • Key Features : Oxadiazole ring with pyridinyl and phenyl groups.
  • Comparison: Oxadiazoles are known for metabolic stability, but the lack of fused heterocycles reduces structural rigidity compared to the target compound .

Data Tables

Compound CAS/Identifier Molecular Weight (g/mol) Key Substituents Structural Features Evidence
Target Compound 6146-31-2 410.49 4-Methylphenyl thiazole, imidazo[1,2-a]pyridine Fused heterocyclic system
Compound A EP Patent Not reported Trifluoromethoxy, piperidine-benzyl Chloro-imidazo[1,2-a]pyridine
Compound B CB5387449 347.34 4-Fluorophenyl, benzodioxole Imidazo[1,2-a]pyridine-3-amine
Compound C CB7128358 Not reported Dual trifluoromethyl, pyrazole-thiazole Thiazole-pyrazole hybrid
Compound D Not reported Not reported Methoxyphenyl, triazole-thiol Multi-heterocyclic (pyrrolo-thiazolo-pyrimidine)

Biological Activity

N-(4-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C21H19N3OS
  • Molecular Weight : 373.46 g/mol
  • IUPAC Name : this compound

The presence of imidazo[1,2-a]pyridine and thiazole moieties suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance:

  • Inhibition of c-KIT Kinase : The compound has been shown to inhibit c-KIT kinase, which is often mutated in various cancers. This inhibition is crucial for the treatment of conditions like gastrointestinal stromal tumors (GISTs) and acute myeloid leukemia (AML) .

Antimicrobial Activity

The imidazo[1,2-a]pyridine derivatives have demonstrated antibacterial properties against a range of pathogens. Studies have reported:

  • In vitro Antibacterial Activity : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains .

The proposed mechanism of action for this compound involves:

  • Kinase Inhibition : By binding to the ATP-binding site of kinases like c-KIT, the compound prevents phosphorylation processes essential for tumor growth.
  • Disruption of Cellular Signaling : The compound may interfere with downstream signaling pathways that promote cell survival and proliferation.

Study 1: Inhibition of Cancer Cell Lines

A study evaluated the effectiveness of the compound against various cancer cell lines. The results indicated:

Cell LineIC50 (µM)
K5620.047
Ba/F3 (BCR-ABL)0.064
A549 (lung cancer)0.072

These findings suggest potent activity against BCR-ABL positive cells, indicating its potential in treating specific leukemias .

Study 2: Antibacterial Efficacy

Another study assessed the antibacterial activity of related imidazo derivatives against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Mycobacterium tuberculosis32 µg/mL

This data highlights the broad-spectrum antibacterial potential of compounds within this class .

Q & A

Q. Optimization Strategies :

  • Catalyst Selection : Use cesium carbonate for improved coupling efficiency (yields ~85%) .
  • Solvent Choice : Dry DMF enhances reactivity in moisture-sensitive steps .
  • Purification : Column chromatography (e.g., chloroform:methanol = 3:1) followed by crystallization from diethyl ether improves purity (>95%) .

Basic: Which spectroscopic techniques are critical for structural validation, and what key spectral markers should be observed?

Answer:

  • ¹H/¹³C NMR :
    • Imidazo[1,2-a]pyridine protons : Look for aromatic signals at δ 7.2–8.5 ppm (doublets for H-3 and H-5) .
    • Thiazole ring : A singlet at δ 2.4 ppm for the 4-methyl group and δ 7.3–7.6 ppm for the 2-phenyl substituent .
  • IR Spectroscopy :
    • Amide C=O stretch : Strong absorption at ~1680 cm⁻¹ .
    • Thiazole C-S-C : Bands at ~650 cm⁻¹ .
  • Mass Spectrometry : Confirm molecular weight via [M+H]⁺ peaks (e.g., m/z ~430 for the parent ion) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the imidazopyridine and thiazole moieties?

Answer:

  • Substituent Variations :
    • Imidazopyridine : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at position 6 to enhance metabolic stability ().
    • Thiazole : Replace 4-methyl with bulkier groups (e.g., 4-fluorophenyl) to assess steric effects on target binding .
  • Methodology :
    • Synthesize analogs via parallel combinatorial chemistry ().
    • Test in vitro activity using enzyme inhibition assays (e.g., IC₅₀ comparisons) and correlate with LogP values ().

Q. Example SAR Table :

Substituent (Imidazopyridine)IC₅₀ (nM)LogP
-H (Parent)1203.2
-CF₃453.8
-F803.5

Advanced: How should researchers address contradictions between computational docking predictions and experimental bioactivity data?

Answer:

  • Re-evaluate Docking Parameters :
    • Adjust protonation states of ionizable groups (e.g., amide NH) using molecular dynamics simulations .
    • Test multiple conformers of the ligand-receptor complex ().
  • Experimental Validation :
    • Perform mutagenesis studies on predicted binding residues (e.g., catalytic lysine in kinases).
    • Use SPR (surface plasmon resonance) to measure binding kinetics and compare with docking scores .

Case Study : reported discrepancies between docking poses of compound 9c and its moderate activity, attributed to solvation effects not modeled in silico.

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase Glo) with staurosporine as a positive control.
  • Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination).
  • Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation .

Advanced: How can computational tools (e.g., QSAR, MD simulations) guide lead optimization?

Answer:

  • QSAR Models : Train models using descriptors like polar surface area (PSA) and molar refractivity ().
  • MD Simulations : Simulate ligand-receptor interactions over 100 ns to identify stable binding modes ().
  • ADMET Prediction : Use SwissADME to optimize LogD (target ~3.5) and avoid CYP3A4 inhibition .

Basic: What are the stability challenges under physiological conditions, and how can degradation be mitigated?

Answer:

  • Hydrolysis : The amide bond is prone to hydrolysis at pH > 8.0. Stabilize via:
    • Lyophilization : Store at -20°C in anhydrous DMSO .
    • Prodrug Strategy : Mask the amide as a tert-butyl ester ().

Advanced: What strategies resolve low solubility in aqueous buffers during in vivo studies?

Answer:

  • Co-solvents : Use 10% PEG-400 in saline for intravenous administration.
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (85% encapsulation efficiency reported in ).

Advanced: How to design mechanistic studies to confirm target engagement?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment.
  • Photoaffinity Labeling : Incorporate a diazirine moiety into the compound for covalent cross-linking .

Basic: What are the critical purity thresholds for biological testing, and how are they achieved?

Answer:

  • Threshold : ≥95% purity (HPLC, λ = 254 nm).
  • Methods :
    • HPLC : C18 column, acetonitrile/water gradient ().
    • Recrystallization : Use ethanol/water (7:3) for final purification .

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